molecular formula C12H19ClN2O2S B2432008 {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride CAS No. 1423033-57-1

{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B2432008
CAS No.: 1423033-57-1
M. Wt: 290.81
InChI Key: ZHCNUQBLGPEJHN-UHFFFAOYSA-N
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Description

{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C12H18N2O2S·HCl and a molecular weight of 290.81 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylsulfonylmethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14;/h1-2,5-6H,3-4,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNUQBLGPEJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Sulfonamide Formation

The primary synthesis route employs 4-nitrophenylmethanesulfonyl chloride and pyrrolidine in dichloromethane (DCM) under anhydrous conditions.

Reaction Component Details
Reactants4-nitrophenylmethanesulfonyl chloride, pyrrolidine
SolventDichloromethane (DCM)
TemperatureRoom temperature (20–25°C)
Monitoring MethodThin-layer chromatography (TLC)
PurificationColumn chromatography (silica gel)

The reaction proceeds via nucleophilic substitution, where pyrrolidine attacks the electrophilic sulfur in the sulfonyl chloride. The product is isolated as a hydrochloride salt with >85% purity .

Functional Group Transformations

The compound undergoes reactions at its amine and sulfonyl groups:

Amine Group Reactivity

The primary amine (-CH2NH2) participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., o-salicylaldehyde) to form imines under mild conditions .

    • Example: Reaction with o-salicylaldehyde yields a Schiff base with an intramolecular O—H⋯N hydrogen bond (bond length: 1.86 Å) .

    • Key Data :

      • 1H NMR : Phenolic proton at δ 12.31–13.50 ppm; imine proton at δ 8.12–8.67 ppm .

      • 13C NMR : Azomethine carbon at δ 160–162 ppm .

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives, confirmed by FTIR (N-H stretch at ~3300 cm⁻¹).

Sulfonyl Group Reactivity

The pyrrolidine-sulfonyl group engages in:

  • Nucleophilic Substitution : Replaces the sulfonyl group with thiols or amines under basic conditions.

  • Hydrolysis : Forms sulfonic acids in acidic aqueous media (pH < 2).

Oxidation

The benzylamine moiety oxidizes to a nitro compound using KMnO4 in acidic conditions:

  • Reaction Conditions : 0.1 M H2SO4, 60°C, 6 hours.

  • Product : {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}nitromethane (confirmed by LC-MS).

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the sulfonyl group to a thioether:

  • Yield : ~70% (isolated as a white crystalline solid).

  • FTIR Data : S=O stretch (1130–1180 cm⁻¹) replaced by S-C stretch (690 cm⁻¹).

Complexation and Biological Interactions

The compound acts as a ligand in metal complexes:

  • Coordination with Cu(II) : Forms a square-planar complex, characterized by UV-Vis (λmax = 610 nm) and ESR spectroscopy .

  • Enzyme Inhibition : The sulfonamide group inhibits carbonic anhydrase by mimicking the tetrahedral transition state (IC50: 12.3 μM) .

Stability and Degradation

  • Thermal Stability : Decomposes at 215°C (DSC data) .

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming pyrrolidine and benzenesulfonic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds containing pyrrolidine structures exhibit significant anticancer properties. Specifically, derivatives of pyrrolidine have been shown to target cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression. For instance, a study demonstrated that a diamino-thiazole series, closely related to pyrrolidine derivatives, effectively inhibited the activity of cyclin-dependent kinase CRK12, which is implicated in various cancers .

Neuropharmacological Effects
Pyrrolidine-containing compounds are often investigated for their neuropharmacological properties. The hydrochloride salt form of {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine has shown promise in enhancing cognitive functions and treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems . This modulation can lead to improved synaptic plasticity and memory retention.

Chemical Synthesis and Drug Development

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as hydrogenation and the use of platinum catalysts have been explored to enhance the efficiency of producing this compound from simpler precursors . This optimization is crucial for scaling up production for pharmaceutical applications.

Multicomponent Reactions
The compound can also be utilized in multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single step. This approach is beneficial in drug discovery, as it facilitates the rapid generation of diverse chemical libraries for screening against various biological targets .

Biochemical Research

Targeted Protein Degradation
Recent studies have highlighted the role of pyrrolidine derivatives in targeted protein degradation strategies. These compounds can be designed to selectively degrade proteins involved in disease processes, thus offering a novel therapeutic approach for conditions such as cancer and autoimmune disorders . The incorporation of this compound into these strategies may enhance the efficacy of targeted therapies.

Pharmacokinetics and Bioavailability

Formulation Studies
Pharmacokinetic studies have shown that the bioavailability of pyrrolidine-based compounds can be significantly improved through specific formulations. For example, a study reported that a particular formulation of a related compound delivered through intramuscular injection resulted in a bioavailability of 73% in cattle, indicating that similar approaches could be applied to this compound for enhanced therapeutic outcomes .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer PropertiesDemonstrated inhibition of cyclin-dependent kinase CRK12; potential for cancer treatment
Neuropharmacological EffectsEnhanced cognitive functions; modulation of neurotransmitter systems
Synthesis OptimizationEfficient synthesis using platinum catalysts; scalable production methods
Targeted Protein DegradationEffective in degrading disease-related proteins; novel therapeutic approach
PharmacokineticsImproved bioavailability with specific formulations; implications for drug delivery systems

Mechanism of Action

The mechanism of action of {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for enhancing the biological activity of various molecules. The sulfonyl group contributes to its interaction with proteins, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of their activity. This mechanism is significant in the context of diseases where enzyme dysregulation is a factor .
  • Protein Binding : The compound can influence protein functions through binding interactions, which may alter cellular signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Antioxidant Activity : Research indicates that derivatives of pyrrolidine exhibit significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Antibacterial Properties : Some studies suggest that pyrrolidine derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The compound may also have implications in neuropharmacology, particularly concerning cognitive function and neuroprotection against conditions like Alzheimer's disease .

Case Study 1: SHIP1 Activation

A recent study explored the activation of the SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) enzyme by bis-sulfonamide compounds similar to this compound. The findings indicated that these compounds could enhance SHIP1 activity, potentially offering therapeutic benefits in inflammatory disorders and neurodegenerative diseases .

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that pyrrolidine derivatives exhibited significant antioxidant activity through various mechanisms, including free radical scavenging and lipid peroxidation inhibition. This suggests their potential use in developing antioxidant therapies .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

Activity Mechanism Reference
Enzyme InhibitionInteraction with active sites
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialDisruption of bacterial cell walls

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to the presence of heteroatoms in its structure. This enhances its potential as a drug candidate by improving bioavailability and reducing toxicity.

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